molecular formula C12H14O4 B6272707 (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid CAS No. 2031242-16-5

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No. B6272707
CAS RN: 2031242-16-5
M. Wt: 222.2
InChI Key:
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Description

“(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2031242-16-5 . It has a molecular weight of 222.24 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14O4/c1-16-10-4-2-8 (3-5-10)12 (11 (14)15)6-9 (13)7-12/h2-5,9,13H,6-7H2,1H3, (H,14,15)/t9-,12- . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s stored at 4 degrees Celsius to maintain its stability .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclobutanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone.", "Step 2: Cycloaddition of 4-methoxychalcone and cyclobutanone in the presence of sodium ethoxide to form (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutanone.", "Step 3: Reduction of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutanone with sodium borohydride in the presence of acetic acid to form (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutanemethanol.", "Step 4: Oxidation of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutanemethanol with sodium hydroxide and hydrogen peroxide to form (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid.", "Step 5: Purification of the product by recrystallization from water and drying under vacuum.", "Step 6: Neutralization of the product with hydrochloric acid and washing with sodium bicarbonate and sodium chloride to obtain the final product, (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid." ] }

CAS RN

2031242-16-5

Product Name

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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